2-Deoxy-D-α-ribopyranosyl-5-azacytosine
CAS No.:
Cat. No.: VC0204646
Molecular Formula: C₈H₁₂N₄O₄
Molecular Weight: 228.21
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₈H₁₂N₄O₄ |
|---|---|
| Molecular Weight | 228.21 |
Introduction
Structural Characteristics
Chemical Structure and Configuration
2-Deoxy-D-α-ribopyranosyl-5-azacytosine consists of a 5-azacytosine base (a modified cytosine with nitrogen substituting carbon at position 5 of the pyrimidine ring) linked to a 2-deoxyribose sugar through an alpha glycosidic bond. This alpha configuration at the anomeric position distinguishes it from natural nucleosides and its beta anomer counterpart.
The alpha configuration refers to the stereochemistry at the anomeric carbon (C1) of the sugar moiety, where the heterocyclic base and the hydroxymethyl group (CH₂OH) are positioned on the same side of the sugar ring plane. This contrasts with the beta configuration found in most natural nucleosides where these groups are on opposite sides of the ring.
Physicochemical Properties
Based on data available for related compounds, 2-Deoxy-D-α-ribopyranosyl-5-azacytosine shares the same molecular formula (C₈H₁₂N₄O₄) and molecular weight (228.21 g/mol) as its beta anomer . Like other 5-azacytosine nucleosides, it likely exists as a crystalline solid with moderate water solubility.
Table 1: Physicochemical Properties of 2-Deoxy-D-α-ribopyranosyl-5-azacytosine Compared to Related Compounds
| Property | 2-Deoxy-D-α-ribopyranosyl-5-azacytosine | 2-Deoxy-D-β-ribopyranosyl-5-azacytosine | 5-Azacytidine | 2'-Deoxy-5-azacytidine |
|---|---|---|---|---|
| Molecular Formula | C₈H₁₂N₄O₄ | C₈H₁₂N₄O₄ | C₈H₁₂N₄O₅ | C₈H₁₂N₄O₄ |
| Molecular Weight | 228.21 | 228.21 | 244.21 | 228.21 |
| Configuration | Alpha (axial) | Beta (equatorial) | Beta | Beta |
| IUPAC Name | 4-amino-1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-1,3,5-triazin-2-one (α-anomer) | 4-amino-1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-1,3,5-triazin-2-one (β-anomer) | 4-amino-1-β-D-ribofuranosyl-1,3,5-triazin-2(1H)-one | 4-amino-1-(2-deoxy-β-D-ribofuranosyl)-1,3,5-triazin-2(1H)-one |
| Stability | Presumed lower than dihydro derivatives | Lower than dihydro derivatives | Low, susceptible to hydrolysis | Low, susceptible to hydrolysis |
The stability of 5-azacytosine derivatives is a significant concern, as these compounds are known to be susceptible to hydrolysis, particularly under acidic conditions . Research indicates that 5,6-dihydro derivatives of azacytosine demonstrate improved stability compared to their non-hydrated counterparts, suggesting potential directions for structural modifications to enhance the stability of 2-Deoxy-D-α-ribopyranosyl-5-azacytosine .
Synthesis Methods
General Approaches to Nucleoside Synthesis
The synthesis of nucleosides, including 5-azacytosine derivatives, typically involves one of several established methods. Understanding these approaches provides insight into potential synthesis routes for 2-Deoxy-D-α-ribopyranosyl-5-azacytosine.
Silyl Method
The silyl method represents one of the most versatile approaches for nucleoside synthesis. This method involves the reaction of silylated nucleobases with protected sugar derivatives . The silylation of the nucleobase enhances its nucleophilicity and solubility in organic solvents, facilitating the glycosylation reaction.
For pyrimidine nucleosides, this typically involves the reaction of 2,4-bis(trimethylsilyl)pyrimidines with protected sugar halides. For example, when 2,4-bis(trimethylsilyl)uracil is fused with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide at 180-195°C, bromotrimethylsilane is evolved, ultimately yielding the corresponding nucleoside after desilylation .
The stereochemical outcome of these reactions can be influenced by various factors, including the nature of the sugar component, the leaving group, and the reaction conditions. For instance, the reaction of 2,4-bis(trimethylsilyl)uracil with 2,3,5-tri-O-benzoyl-D-ribofuranosyl chloride yields a mixture of beta and alpha anomers in a ratio of approximately 58% to 9%, respectively .
Hilbert-Johnson Reaction
The Hilbert-Johnson reaction employs 2,4-dialkoxypyrimidines as the nucleobase component . This approach has been successfully applied for the synthesis of various pyrimidine nucleosides, including the first synthesis of the natural nucleoside cytidine .
In this method, the reaction of 2,4-diethoxypyrimidine with acetobromoglucose produces N-glycosyl derivatives, which can be further transformed into the desired nucleosides through hydrolysis or ammonolysis .
Specific Synthesis of 2-Deoxy-D-α-ribopyranosyl-5-azacytosine
The synthesis of 2-Deoxy-D-α-ribopyranosyl-5-azacytosine would likely require specific conditions to favor the formation of the alpha glycosidic bond. Based on available literature, several approaches could be considered:
Table 2: Potential Synthesis Routes for 2-Deoxy-D-α-ribopyranosyl-5-azacytosine
| Synthetic Approach | Key Reagents | Conditions | Expected Stereoselectivity | Challenges |
|---|---|---|---|---|
| Modified Silyl Method | Silylated 5-azacytosine, Protected 2-deoxyribose derivative | Lewis acid catalysts (HgBr₂, AgClO₄), Low temperature | Mixture with potential alpha preference under specific conditions | Control of anomeric ratio, Stability of 5-azacytosine |
| Anomerization | 2-Deoxy-D-β-ribopyranosyl-5-azacytosine | Acidic conditions, Controlled temperature | Conversion to alpha anomer possible | Potential degradation of the base, Yield concerns |
| Stereoselective Glycosylation | 5-azacytosine, Appropriately protected 2-deoxyribose | Specific catalysts or additives promoting alpha selectivity | Enhanced alpha selectivity | Complex protecting group strategy, Specialized reagents |
| Neighboring Group Participation | 5-azacytosine, 2-deoxyribose with participating group at C2 position | Standard glycosylation conditions | Control of stereochemistry through anchimeric assistance | Requires careful design of protecting groups |
The synthesis of the 5-azacytosine base itself, a key component in this process, has been described in the Chinese patent CN105837524A, which outlines a method involving the reaction of dicyandiamide with formic acid in the presence of p-toluenesulfonic acid as a catalyst .
Challenges in Synthesis
Several challenges are associated with the synthesis of 2-Deoxy-D-α-ribopyranosyl-5-azacytosine:
-
Controlling the stereoselectivity of the glycosylation reaction to favor the alpha anomer, which is typically the minor product in most nucleoside syntheses.
-
Ensuring the stability of the 5-azacytosine moiety throughout the synthesis process, as this base is known to be susceptible to degradation under various reaction conditions.
-
Developing efficient purification methods to separate the alpha anomer from any beta anomer formed during the reaction.
-
Optimizing reaction conditions to achieve acceptable yields while maintaining the integrity of both the sugar and nucleobase components.
Biological Activity and Mechanism of Action
DNA Methylation Inhibition
The primary biological activity of 5-azacytosine nucleosides stems from their ability to inhibit DNA methylation, an epigenetic mechanism crucial for gene regulation . When incorporated into DNA, 5-azacytosine residues form covalent adducts with DNA methyltransferases (DNMTs), effectively trapping these enzymes and preventing further methylation .
This mechanism has significant implications for cancer therapy, as abnormal DNA methylation patterns are associated with the silencing of tumor suppressor genes in various malignancies. By inhibiting DNA methylation, 5-azacytosine nucleosides can potentially reactivate these silenced genes, leading to the restoration of normal cellular functions .
For 2-Deoxy-D-α-ribopyranosyl-5-azacytosine, the alpha configuration at the anomeric position would likely influence its interaction with various enzymes involved in nucleoside metabolism and DNA synthesis, potentially leading to unique pharmacological properties compared to its beta counterpart.
Comparative Studies with Related Compounds
Research by Šorm and colleagues compared the hypomethylating activities of various 5-azacytidine nucleosides, including:
-
5-azacytidine (AC)
-
2'-deoxy-5-azacytidine (DAC) and its α-anomer (α-DAC)
-
5,6-dihydro-5-azacytidine (DHAC)
Their findings indicated that 2'-deoxy-5,6-dihydro-5-azacytidine was less cytotoxic and more stable than 2'-deoxy-5-azacytidine while inducing comparable DNA hypomethylation and gene reactivation . This suggests that structural modifications to the 5-azacytosine moiety can significantly impact the biological profile of these compounds.
Table 3: Comparative Biological Activities of 5-Azacytosine Derivatives
| Compound | Hypomethylating Activity | Cytotoxicity | Stability | Key Findings |
|---|---|---|---|---|
| 5-Azacytidine (AC) | High | High | Low | Approved for myelodysplastic syndromes, First 5-azacytosine drug approved by FDA |
| 2'-Deoxy-5-azacytidine (DAC) | High | High | Low | More potent DNA hypomethylating agent than AC, Direct incorporation into DNA |
| Alpha anomer of DAC (α-DAC) | Present (specific level not detailed) | Not specified | Not specified | Different biological profile compared to beta anomer |
| 5,6-Dihydro-5-azacytidine (DHAC) | Present | Lower than AC | Higher than AC | Improved stability with retained biological activity |
| 2'-Deoxy-5,6-dihydro-5-azacytidine (DHDAC) | Comparable to DAC | Lower than DAC | Higher than DAC | Promising balance of stability and activity |
| 2-Deoxy-D-α-ribopyranosyl-5-azacytosine | Not specifically documented | Not specifically documented | Presumed similar to related compounds | Potential for unique biological profile due to alpha configuration |
Structure-Activity Relationships
Impact of Anomeric Configuration
The anomeric configuration in nucleosides significantly influences their three-dimensional structure and, consequently, their interactions with biological targets. The alpha configuration in 2-Deoxy-D-α-ribopyranosyl-5-azacytosine represents a departure from the beta configuration commonly found in natural nucleosides.
This stereochemical difference would likely affect:
Comparison with Beta Anomer
The beta anomer, 2-Deoxy-D-β-ribopyranosyl-5-azacytosine, has been characterized with a molecular formula of C₈H₁₂N₄O₄ and a molecular weight of 228.21 g/mol . Comparative studies between alpha and beta anomers of nucleosides often reveal significant differences in their biological activities.
For instance, research on the alpha anomer of 2'-deoxy-5-azacytidine (α-DAC) indicated different biological properties compared to its beta counterpart . This precedent suggests that 2-Deoxy-D-α-ribopyranosyl-5-azacytosine might display unique characteristics distinct from its beta anomer, potentially offering advantages in specific therapeutic contexts.
Current Research and Future Directions
Stability Enhancements
A significant challenge with 5-azacytosine nucleosides is their limited stability in aqueous environments. Research has shown that 5,6-dihydro derivatives demonstrate improved stability while retaining biological activity . This approach could be extended to 2-Deoxy-D-α-ribopyranosyl-5-azacytosine, potentially leading to a more stable compound with preserved or enhanced biological properties.
Prodrug Approaches
The development of prodrug forms represents another strategy to improve the pharmaceutical properties of 5-azacytosine nucleosides. This approach has been successfully applied to other nucleoside analogues, enhancing their stability, solubility, and cellular uptake.
For 2-Deoxy-D-α-ribopyranosyl-5-azacytosine, potential prodrug strategies might include:
-
Acylation of the sugar hydroxyl groups to improve lipophilicity and cell membrane permeability.
-
Phosphonate derivatives to bypass the initial phosphorylation step required for activation.
-
Conjugation with amino acids or other carriers to enhance stability and target specificity.
Combination Therapies
The use of 5-azacytosine nucleosides in combination with other therapeutic agents represents a promising direction for future research. By combining DNA methylation inhibitors with histone deacetylase inhibitors, for example, synergistic effects on gene reactivation have been observed.
2-Deoxy-D-α-ribopyranosyl-5-azacytosine might offer unique advantages in such combination approaches due to its distinct stereochemistry and potentially different pharmacological profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume